REACTION_CXSMILES
|
Br[C:2]1[C:3]([Cl:9])=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH:18]1(B(O)O)[CH2:20][CH2:19]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:8][C:5]1[CH:4]=[C:3]([Cl:9])[C:2]([CH:18]2[CH2:20][CH2:19]2)=[CH:7][N:6]=1 |f:1.2.3.4,9.10.11|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)Cl)Cl
|
Name
|
potassium phosphate tribasic
|
Quantity
|
11.21 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.487 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at 100° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed with argon for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
was again purged with argon for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 25° C.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off through a pad of celite
|
Type
|
WASH
|
Details
|
the filter pad was washed with ethyl acetate (3×50 ml)
|
Type
|
WASH
|
Details
|
The filtrate was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica eluting with a gradient of heptane and ethyl acetate
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)Cl)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |